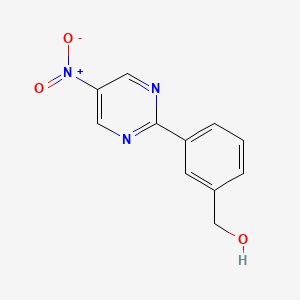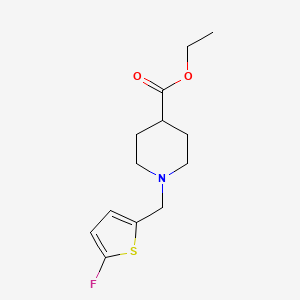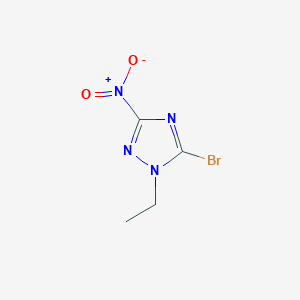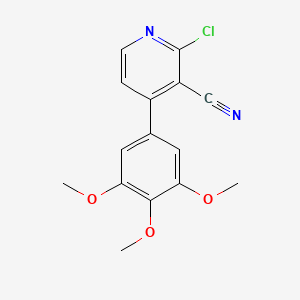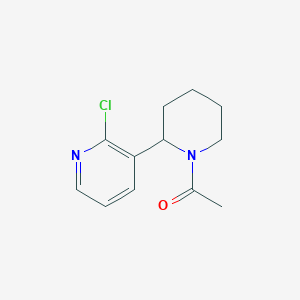
1-(2-(2-Chloropyridin-3-yl)piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(2-Chloropyridin-3-yl)piperidin-1-yl)ethanone is a chemical compound with the molecular formula C12H14ClNO It is a derivative of piperidine and pyridine, featuring a chlorinated pyridine ring attached to a piperidine moiety via an ethanone linker
Métodos De Preparación
The synthesis of 1-(2-(2-Chloropyridin-3-yl)piperidin-1-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloropyridine and piperidine.
Reaction Conditions: The reaction involves the formation of a carbonyl group through the use of ethanone as a linker. The process may require catalysts and specific temperature and pressure conditions to ensure optimal yield.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Análisis De Reacciones Químicas
1-(2-(2-Chloropyridin-3-yl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The chloropyridine ring allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary based on the desired product but often involve controlled temperatures and pH levels.
Major Products: The major products depend on the specific reaction but can include N-oxides, alcohols, and substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
1-(2-(2-Chloropyridin-3-yl)piperidin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition due to its structural features.
Industry: It may be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-(2-Chloropyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with molecular targets such as receptors or enzymes. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism depends on the specific application and target.
Comparación Con Compuestos Similares
1-(2-(2-Chloropyridin-3-yl)piperidin-1-yl)ethanone can be compared with other similar compounds, such as:
1-Phenyl-2-(piperidin-1-yl)ethanone: This compound has a phenyl group instead of a chloropyridine ring, leading to different chemical properties and applications.
1-(3-Chloropyridin-2-yl)ethanone:
Piperidine Derivatives: Various piperidine derivatives exist with different substituents, each offering unique properties and applications in medicinal chemistry and industry.
Propiedades
Fórmula molecular |
C12H15ClN2O |
|---|---|
Peso molecular |
238.71 g/mol |
Nombre IUPAC |
1-[2-(2-chloropyridin-3-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C12H15ClN2O/c1-9(16)15-8-3-2-6-11(15)10-5-4-7-14-12(10)13/h4-5,7,11H,2-3,6,8H2,1H3 |
Clave InChI |
HMEUYAXOMPKCEQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCCCC1C2=C(N=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


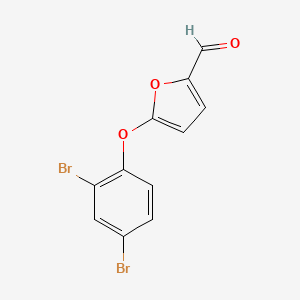
![7-Isopropyl-5-(4-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B11808089.png)

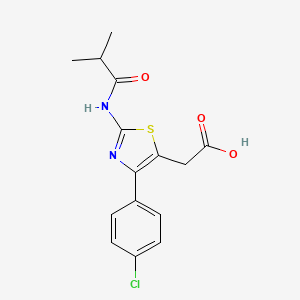
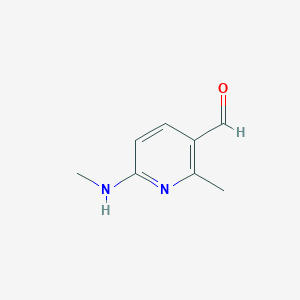
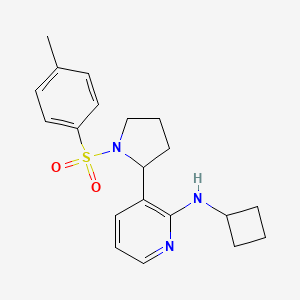

![2-(4-Chlorobenzyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11808130.png)

